

A Technical Guide to the Synthesis and Commercial Availability of 3-Pyridylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and commercial availability of **3-Pyridylacetonitrile** (CAS No. 6443-85-2), a key building block in the development of various pharmaceutical compounds. This document offers detailed experimental protocols for its synthesis, presents quantitative data in structured tables for easy comparison, and visualizes key reaction pathways.

Physicochemical Properties

3-Pyridylacetonitrile is a colorless to pale yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.



Property	Value	Source
Molecular Formula	C7H6N2	[2]
Molecular Weight	118.14 g/mol	[3][4]
Melting Point	99-100 °C	[2]
Boiling Point	101-109 °C at 1.5 mmHg	[3]
Density	1.108 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.529 (lit.)	[3]
Flash Point	98 °C (closed cup)	[3]
Water Solubility	Insoluble	[2]
Solubility in Organic Solvents	Soluble in alcohol, ether, and ketone	[2]
рКа	4.17 ± 0.10 (Predicted)	[2]
Storage Temperature	2-8°C	[2][3]

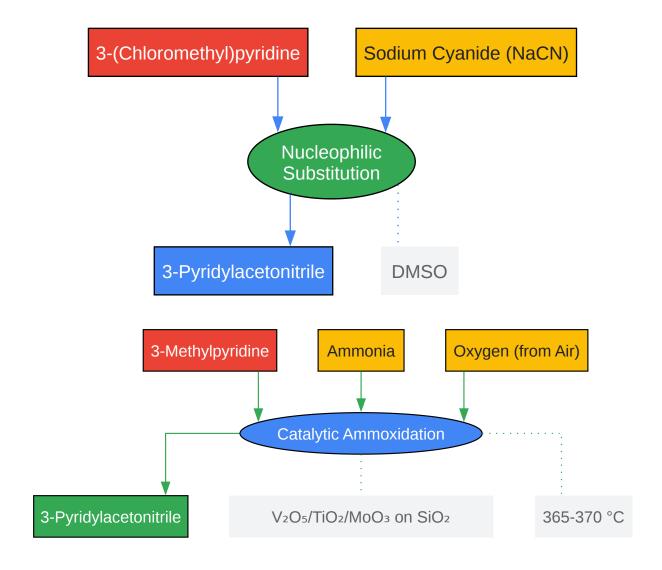
Synthesis of 3-Pyridylacetonitrile

Several synthetic routes to **3-Pyridylacetonitrile** have been reported, starting from readily available precursors. The choice of method often depends on the scale of the synthesis, available reagents, and desired purity. Below are detailed protocols for two common laboratory-scale synthesis methods.

Method 1: Cyanation of 3-(Chloromethyl)pyridine

This is a straightforward nucleophilic substitution reaction where the chlorine atom in 3-(chloromethyl)pyridine is displaced by a cyanide group.





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